molecular formula C20H18O7 B1179345 (5aR,10bS)-1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-[1]benzofuro[2,3-b]chromen-11-one CAS No. 135905-53-2

(5aR,10bS)-1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-[1]benzofuro[2,3-b]chromen-11-one

Cat. No.: B1179345
CAS No.: 135905-53-2
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Description

This compound is a complex benzofurochromenone derivative characterized by a polycyclic core structure with four hydroxyl groups and a 3-methylbut-2-enyl (prenyl) substituent. Its IUPAC name reflects the stereochemistry at positions 5aR and 10bS, critical for its three-dimensional conformation. Benzofurochromenones are a class of naturally occurring oxygenated heterocycles often isolated from plant species, particularly within the Zygophyllaceae family . Its isolation and structural elucidation typically involve advanced spectroscopic techniques such as UV, $ ^1 \text{H-NMR} $, and $ ^{13} \text{C-NMR} $, as demonstrated in related research on Zygophyllum fabago derivatives .

Properties

IUPAC Name

(5aR,10bS)-1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-[1]benzofuro[2,3-b]chromen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-9(2)3-5-11-13(22)8-15-16(17(11)23)18(24)20(25)12-6-4-10(21)7-14(12)26-19(20)27-15/h3-4,6-8,19,21-23,25H,5H2,1-2H3/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGHUJKZYHZOPN-WOJBJXKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC3C(C2=O)(C4=C(O3)C=C(C=C4)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C2=C(C=C1O)O[C@@H]3[C@](C2=O)(C4=C(O3)C=C(C=C4)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5aR,10bS)-1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-1benzofuro[2,3-b]chromen-11-one typically involves multi-step organic reactionsThe prenyl side chain can be added via prenylation reactions using prenyl bromide and a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(5aR,10bS)-1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-1benzofuro[2,3-b]chromen-11-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

(5aR,10bS)-1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-1benzofuro[2,3-b]chromen-11-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and inflammatory diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5aR,10bS)-1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-1benzofuro[2,3-b]chromen-11-one involves its interaction with biological molecules. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The prenyl side chain may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other benzofurochromenones and flavonoid derivatives. Below is a detailed comparison with two compounds isolated from Zygophyllum fabago roots: Zygocaperoside and Isorhamnetin-3-O-glycoside .

Structural Features

Property Target Compound Zygocaperoside Isorhamnetin-3-O-glycoside
Core Structure Benzofurochromenone Likely triterpenoid or saponin Flavonoid glycoside
Functional Groups 4 hydroxyls, prenyl group Glycosidic linkages, hydroxyls 3-O-glycoside, methoxy, hydroxyls
Substituents 3-methylbut-2-enyl at C-2 Sugar moieties Hexose/pentose sugar at C-3
Molecular Complexity High (polycyclic with stereochemical centers) Moderate (glycosylated triterpenoid) Moderate (flavonoid backbone)

Spectroscopic Data

While specific $ ^1 \text{H-NMR} $ and $ ^{13} \text{C-NMR} $ data for the target compound are unavailable in the provided evidence, the methodologies from Z. fabago studies highlight key differences:

  • Hydroxyl and Prenyl Signals: The target compound’s prenyl group would exhibit characteristic $ ^1 \text{H-NMR} $ peaks at δ 1.6–1.8 ppm (methyl groups) and δ 5.2–5.4 ppm (olefinic protons), distinct from Zygocaperoside’s glycosidic anomeric protons (δ 4.5–5.5 ppm) .
  • Aromatic Proton Patterns: The benzofurochromenone core would show downfield-shifted aromatic protons (δ 6.5–8.0 ppm), contrasting with Isorhamnetin’s flavonoid-based signals (e.g., δ 6.8–7.5 ppm for H-6 and H-8) .

Research Findings and Limitations

The provided evidence underscores the importance of spectroscopic techniques (e.g., NMR) in differentiating structural analogs. However, direct pharmacological or environmental data for the target compound are absent. Notably, Toxics Release Inventory (TRI) reports () discuss heavy metal revisions (e.g., manganese, zinc) but are unrelated to this organic compound’s profile .

Biological Activity

The compound (5aR,10bS)-1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH- benzofuro[2,3-b]chromen-11-one , also known by its CAS number 135905-53-2, is a polyphenolic compound that has garnered attention for its potential biological activities. This article discusses the biological activity of this compound, focusing on its antioxidant properties, anti-inflammatory effects, and potential therapeutic applications.

  • Molecular Formula : C20H18O7
  • Molecular Weight : 370.35 g/mol
  • Structural Characteristics : The compound features a complex structure with multiple hydroxyl groups contributing to its reactivity and biological activity.

Antioxidant Activity

Research has indicated that compounds similar to (5aR,10bS)-1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH- benzofuro[2,3-b]chromen-11-one exhibit significant antioxidant properties. For instance:

  • Inhibition of Lipid Peroxidation : Studies have shown that related compounds can inhibit lipid peroxidation in liver microsomes stimulated by Fe(II)/ADP/ascorbate. The inhibition rates suggest a strong capacity to scavenge free radicals and protect cellular membranes from oxidative damage .
CompoundIC50 (μM)
2a (related compound)~250
2b (sulfur derivative)25
2c (selenium derivative)13
2d (tellurium derivative)0.13

This table illustrates the varying degrees of antioxidant activity among different derivatives, emphasizing the potential of organotellurium compounds as potent inhibitors of lipid peroxidation.

Study on Antioxidant Profile

A study published in the Journal of the American Chemical Society assessed the antioxidant profiles of various related compounds. The findings indicated that these compounds could effectively inhibit oxidative stress markers in cellular models. The study highlighted the importance of hydroxyl groups in enhancing antioxidant capacity through hydrogen donation mechanisms .

Therapeutic Potential

Given its biological activities, there is interest in exploring the therapeutic applications of (5aR,10bS)-1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH- benzofuro[2,3-b]chromen-11-one in conditions characterized by oxidative stress and inflammation. These include cardiovascular diseases and neurodegenerative disorders where oxidative damage plays a critical role.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5aR,10bS)-1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-[1]benzofuro[2,3-b]chromen-11-one
Reactant of Route 2
Reactant of Route 2
(5aR,10bS)-1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-[1]benzofuro[2,3-b]chromen-11-one

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